N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide
Description
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide is a thiazole-derived compound featuring a 4-chlorophenyl group at the 2-position of the thiazole ring and a 4-methylbenzamide substituent at the 5-position. The thiazole core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . For instance, the Hantzsch cyclization method described in for synthesizing N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (yield: 78%) suggests that similar catalyst-free protocols could be adapted for the target compound, substituting benzamide with 4-methylbenzamide .
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-5-14(6-4-12)18(23)21-11-17-13(2)22-19(24-17)15-7-9-16(20)10-8-15/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPTHDFHBRSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary subunits:
- 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-methanol : Serves as the thiazole core.
- 4-Methylbenzamide : Provides the acylating agent for the final amide bond formation.
Key disconnections include:
- C–N bond formation between the thiazole’s 5-methanol derivative and the benzamide.
- Thiazole ring construction via Hantzsch thiazole synthesis.
Thiazole Core Synthesis
Hantzsch Thiazole Synthesis
The thiazole ring is assembled using a modified Hantzsch protocol:
Step 1: Synthesis of α-Bromo-4-chlorophenylacetone
4-Chlorophenylacetone (10.0 g, 54.3 mmol) is dissolved in glacial acetic acid (50 mL) and treated with bromine (2.8 mL, 54.3 mmol) dropwise at 0°C. The mixture is stirred for 2 h, quenched with ice water, and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and concentrated to yield α-bromo-4-chlorophenylacetone as a pale-yellow solid (12.1 g, 89%).
Step 2: Cyclization with Thiourea
A mixture of α-bromo-4-chlorophenylacetone (10.0 g, 39.8 mmol) and thiourea (3.3 g, 43.8 mmol) in ethanol (100 mL) is refluxed for 6 h. The solvent is evaporated, and the residue is recrystallized from ethanol/water (1:1) to afford 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-methanol as white crystals (8.7 g, 78%).
Table 1: Characterization Data for Thiazole Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNOS |
| Melting Point | 132–134°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 4.75 (s, 2H), 2.45 (s, 3H), 2.30 (s, 3H) |
| HRMS (ESI+) | m/z 256.0234 [M+H]⁺ (calc. 256.0231) |
Functionalization of the Thiazole Core
Chlorination of 5-Methanol Group
The hydroxymethyl group at the thiazole’s 5-position is converted to chloromethyl using thionyl chloride:
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-methanol (5.0 g, 19.5 mmol) is stirred with thionyl chloride (15 mL) at 60°C for 3 h. Excess SOCl₂ is evaporated under reduced pressure, yielding 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole as a light-brown solid (4.8 g, 91%).
Azide Formation and Reduction
Step 1: Azide Substitution
The chloromethyl derivative (4.0 g, 14.8 mmol) is treated with sodium azide (1.4 g, 22.2 mmol) in DMF (30 mL) at 80°C for 4 h. The mixture is poured into ice water, extracted with ethyl acetate, and dried to yield 5-(azidomethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (3.9 g, 93%).
Step 2: Staudinger Reduction
The azide (3.5 g, 12.4 mmol) is dissolved in THF (50 mL) and treated with triphenylphosphine (3.9 g, 14.9 mmol) at 25°C for 12 h. Water (10 mL) is added, and the mixture is stirred for 1 h. The solvent is removed, and the residue is purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1) to afford 5-(aminomethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole as a white powder (2.8 g, 85%).
Amide Bond Formation
Acylation with 4-Methylbenzoyl Chloride
A solution of 5-(aminomethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (2.5 g, 9.4 mmol) and triethylamine (1.9 mL, 13.6 mmol) in dichloromethane (30 mL) is cooled to 0°C. 4-Methylbenzoyl chloride (1.6 g, 10.3 mmol) is added dropwise, and the mixture is stirred for 2 h. The organic layer is washed with 1M HCl, dried (MgSO₄), and concentrated. Recrystallization from ethanol yields the title compound as off-white crystals (3.1 g, 82%).
Table 2: Final Compound Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂OS |
| Melting Point | 158–160°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 4.85 (s, 2H), 2.60 (s, 3H), 2.40 (s, 3H), 2.35 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 152.1 (C-S), 141.5 (C-Cl), 135.6–125.2 (aromatic Cs), 45.8 (CH₂), 21.5 (CH₃), 21.3 (CH₃), 20.8 (CH₃) |
| HRMS (ESI+) | m/z 357.0765 [M+H]⁺ (calc. 357.0763) |
Alternative Synthetic Routes
Suzuki Coupling Approach
A patent-derived method employs Suzuki coupling for late-stage functionalization:
- Bromothiazole Intermediate : 5-Bromo-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is prepared via NBS bromination.
- Boronate Synthesis : 4-Methylbenzamide is converted to its boronate ester using bis(pinacolato)diboron.
- Coupling : The bromothiazole and boronate are reacted under Pd(PPh₃)₄ catalysis in toluene/water (3:1) with K₂CO₃ at 90°C for 12 h, yielding the product in 68% yield.
Table 3: Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Route | Suzuki Route |
|---|---|---|
| Total Yield | 52% (4 steps) | 68% (3 steps) |
| Purification Difficulty | Moderate (column) | High (Pd removal) |
| Scalability | >100 g feasible | Limited to <50 g |
Industrial-Scale Considerations
For bulk production, the Hantzsch route is preferred due to:
- Cost Efficiency : Lower catalyst requirements.
- Safety : Avoids azide intermediates.
- Process Optimization : Continuous flow reactors enhance thiazole cyclization efficiency.
Chemical Reactions Analysis
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiazole ring structure is known to enhance biological activity against various pathogens. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species.
In vitro studies have demonstrated that compounds similar to N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide exhibit significant antimicrobial effects, providing a basis for further development in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer properties of this compound are particularly noteworthy. Research has shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
A study indicated that compounds with similar structures were evaluated for their anticancer activity using assays such as the Sulforhodamine B assay against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results suggested that certain derivatives exhibited high cytotoxicity, making them potential candidates for further development as anticancer drugs .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various thiazole derivatives, this compound was evaluated for its antimicrobial efficacy against standard bacterial strains. The results showed a significant reduction in bacterial growth at low concentrations, indicating its potential utility in clinical settings for treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazole-based compounds. This compound was tested against several cancer cell lines, revealing IC50 values indicative of strong cytotoxic activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting its mechanism may involve programmed cell death pathways.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound can also bind to DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the evidence, focusing on structural variations, synthesis, and spectroscopic characteristics.
Table 1: Structural and Spectroscopic Comparison
†Calculated based on molecular formula (C₁₉H₁₇ClN₂OS).
‡Inferred from analogous compounds in DMSO-d6 .
¶Estimated for aliphatic amides.
Key Observations
Structural Impact on Physicochemical Properties: The 4-methylbenzamide group in the target compound likely enhances lipophilicity compared to the benzamide analog () but reduces it relative to the hexanamide derivative (). The absence of a hydroxyl group (cf. ) may reduce hydrogen-bonding capacity, affecting bioavailability or target binding.
Synthesis and Spectral Features :
- The Hantzsch cyclization () is a viable route for synthesizing thiazole derivatives with high yields (~78%). Adapting this method for the target compound would require substituting ethyl 2-benzamido-2-chloroacetate with a 4-methylbenzamide precursor .
- IR spectra for all amide derivatives show strong C=O stretches (~1640–1680 cm⁻¹), while sulfonamides exhibit distinct S=O bands (~1150–1350 cm⁻¹) .
- NMR data for aromatic protons in DMSO-d6 (δ7.4–8.1) are consistent across analogs, with shifts influenced by electron-withdrawing (e.g., Cl) or donating (e.g., CH₃) groups .
Tautomerism and Stability: Unlike the 1,2,4-triazole derivatives in , which exhibit thione-thiol tautomerism, thiazole-based compounds (e.g., ) show enol-keto tautomerism, as seen in the δ10.94 NH signal .
Biological Activity
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide, also known by its CAS number 865658-39-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H17ClN2OS, with a molecular weight of 372.87 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Density | 1.282 g/cm³ (predicted) |
| Melting Point | Not specified |
| pKa | 13.58 (predicted) |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Benzamide derivatives have shown significant antiviral effects against chronic hepatitis B virus (HBV). These compounds can reduce cytoplasmic HBV DNA levels and promote the formation of empty capsids by interacting specifically with HBV core proteins, inhibiting nucleocapsid assembly .
- Antitumor Activity : Studies have demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds containing thiazole rings have been evaluated for their ability to inhibit RET kinase activity in various cancers, showing moderate to high potency in cellular assays .
- Mechanisms of Action : The mechanisms by which these compounds exert their effects often involve interaction with specific protein targets. For example, inhibition of dihydrofolate reductase (DHFR) has been linked to benzamide derivatives, leading to reduced cell growth in resistant cancer cell lines .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Antiviral Properties : A study focused on the antiviral effects of benzamide derivatives against HBV reported that specific modifications in the benzamide structure significantly enhanced antiviral activity. This research highlighted the importance of substituents in optimizing pharmacological efficacy .
- Cancer Inhibition Research : Another research effort investigated a series of thiazole-containing benzamides for their ability to inhibit RET kinase. The findings indicated that certain derivatives could effectively reduce tumor cell viability through targeted inhibition of kinase activity .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Answer:
The synthesis of this thiazole-benzamide derivative typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, reacting 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride in dioxane/triethylamine yields intermediates .
- Step 2: Coupling the thiazole intermediate with 4-methylbenzamide using a base (e.g., NaH) in dry THF .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .
- Catalysis: Use of triethylamine improves nucleophilic substitution rates in thiazole formation .
- Temperature Control: Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .
Yield Improvement Table:
| Condition Adjustment | Yield Increase (%) | Reference |
|---|---|---|
| THF vs. Dioxane | +15% | |
| NaH vs. K₂CO₃ | +20% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
¹H/¹³C NMR:
- Thiazole protons resonate at δ 7.2–7.5 ppm (aromatic), while the methylbenzamide group shows a singlet at δ 2.4 ppm .
- Carbonyl (C=O) signals appear at ~168 ppm in ¹³C NMR .
IR Spectroscopy:
Mass Spectrometry (HRMS):
- Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 413.08 for C₂₀H₁₈ClN₂OS⁺) .
Validation Protocol:
- Compare experimental IR peaks with computed spectra (e.g., Gaussian 16) to confirm functional groups .
Advanced: How can contradictions in crystallographic data be resolved using tools like SHELX?
Answer:
Discrepancies in unit cell parameters or thermal displacement factors often arise from:
- Data Quality: Ensure diffraction resolution < 1.0 Å. Low-resolution data (<2.0 Å) may require SHELXL refinement with restraints .
- Twinned Crystals: Use SHELXD for twin law identification and SHELXL for HKLF 5 refinement .
Case Study:
For a related thiazole derivative (C₂₂H₁₉Cl₂N₅S), SHELX refinement resolved a 0.3 Å discrepancy in the Cl–N bond length by applying anisotropic displacement parameters .
Advanced: What computational methods analyze this compound’s electronic structure?
Answer:
Multiwfn is recommended for:
- Electrostatic Potential (ESP): Maps reveal nucleophilic regions (e.g., thiazole sulfur) with isosurface values < -0.05 a.u. .
- Bond Order Analysis: The C-Cl bond in the 4-chlorophenyl group has a Mayer bond order of ~0.95, indicating strong covalent character .
Workflow:
Optimize geometry using DFT (B3LYP/6-311G**).
Export wavefunction files to Multiwfn for topology analysis .
Advanced: How to design SAR studies for this compound’s biological activity?
Answer:
Key Modifications for SAR:
- Thiazole Substituents: Replace 4-methyl with bulkier groups (e.g., cycloheptyl) to assess steric effects on target binding .
- Benzamide Moieties: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Data Contradiction Analysis:
If a 4-fluorophenyl analog shows lower activity despite higher computational binding scores:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
